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7-(Aminomethyl)isoquinolin-1-amine hydrochloride

Fragment-based drug discovery Kinase inhibitor design Hinge-binding pharmacophore

Fragment-based kinase drug discovery requires structurally precise hinge binders with orthogonal growth vectors. This 7-substituted isoquinolin-1-amine (HCl salt) delivers: • Dual amine reactivity: 1-amino (hinge-binding) and 7-aminomethyl (selectivity pocket exploration) with differential protection strategies • Crystallographically validated binding mode (PKA, RIP1 kinase) enabling rational SAR interpretation • Hydrochloride salt for direct aqueous NMR screening (STD-NMR, WaterLOGSY) without DMSO • Rule-of-Three compliant (MW 173.21 free base, ClogP 1.28) for high ligand efficiency translation ≥95% purity, immediate supply.

Molecular Formula C10H12ClN3
Molecular Weight 209.67
CAS No. 1638983-70-6
Cat. No. B3244878
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-(Aminomethyl)isoquinolin-1-amine hydrochloride
CAS1638983-70-6
Molecular FormulaC10H12ClN3
Molecular Weight209.67
Structural Identifiers
SMILESC1=CC(=CC2=C1C=CN=C2N)CN.Cl
InChIInChI=1S/C10H11N3.ClH/c11-6-7-1-2-8-3-4-13-10(12)9(8)5-7;/h1-5H,6,11H2,(H2,12,13);1H
InChIKeyNCEWNEQTXXIKEB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Core Fragment Identity and Procurement Baseline


7-(Aminomethyl)isoquinolin-1-amine hydrochloride (CAS 1638983-70-6) is a bifunctional aminoisoquinoline fragment with a molecular formula of C10H12ClN3 and a molecular weight of 209.67 g/mol, typically supplied at ≥95% purity . The compound possesses two chemically distinct primary amine groups—a 1-amino substituent directly attached to the isoquinoline ring and a 7-aminomethyl side chain—yielding differentiated reactivity vectors. The free base form (CAS 215454-26-5) has comparable molecular identity (C10H11N3, MW 173.21) but differs in solubility and handling characteristics . The patent literature classifies this compound within the 6- and 7-amino isoquinoline series described as kinase-modulating agents, confirmed by US Patent US8871757B2 (Aerie Pharmaceuticals) [1].

Hinge-binding isoquinoline scaffold for fragment-based kinase inhibitor design
Hydrochloride salt for direct aqueous assay buffer compatibility
Orthogonal dual-amine handles for sequential derivatization
Positional isomer distinct from 6-aminomethyl series

Why Isomeric Substitution Is a Procurement Risk


Isoquinolin-1-amine fragments are not interchangeable, even among positional isomers. The 7-(aminomethyl) substitution pattern places the aminomethyl vector at the 7-position of the isoquinoline scaffold, producing a trajectory from the bicyclic core that is distinct from the 6-substituted analog (CAS 215454-95-8). In the context of kinase hinge-binding fragments, this positional difference directly alters the hydrogen-bonding geometry with the backbone hinge residues in the ATP-binding site [1]. The Aerie Pharmaceuticals patent explicitly distinguishes 6- and 7-amino isoquinoline series, indicating that substitution position is a critical determinant of kinase selectivity profile [2]. The hydrochloride salt form further distinguishes this compound from the free base, providing the protonated state required for aqueous solubility in biological assay buffers without additional pH adjustment, a practical consideration that impacts reproducibility in fragment-based screening cascades .

Positional Isomer
6-aminomethyl substitution may shift hinge-binding geometry and kinase selectivity profile compared to the 7-isomer.
Free Base Form
The free base form has limited aqueous solubility; may require DMSO stock and pH adjustment, affecting assay reproducibility.
Parent Scaffold
Isoquinolin-1-amine lacks the 7-aminomethyl vector, limiting fragment elaboration to single-amine chemistry and may not support dual-growth SAR exploration.

Comparative Data for Procurement Decisions


Positional Isomer Differentiation for Kinase Hinge Binding

The 7-(aminomethyl)isoquinolin-1-amine scaffold projects the aminomethyl substituent from the 7-position of the isoquinoline core, creating a spatially distinct hydrogen-bond donor/acceptor array compared to the 6-substituted analog (6-(aminomethyl)isoquinolin-1-amine, CAS 215454-95-8). In fragment-based ROCK-I inhibitor discovery, the 6-substituted series demonstrated that hinge-binding fragments derived from isoquinolin-1-amine exhibit measurable ROCK-I inhibition, establishing the scaffold as an ATP-competitive hinge binder [1]. The 7-substituted positional isomer offered by this compound presents an underexplored vector that may address kinase selectivity challenges encountered with the 6-substituted series, as the 7-aminomethyl group orients away from the hinge region into a distinct sub-pocket [2].

Positional Isomer Vector
Reported structural analysis
~2.4 Å displacement from C6 to C7
Sub-pocket targeting context may differ from 6-substituted series
Based on ROCK-I hinge-binding crystallography modeling
Fragment-based drug discovery Kinase inhibitor design Hinge-binding pharmacophore

Hydrochloride Solubility and Aqueous Assay Compatibility

The target compound is supplied as the hydrochloride salt (CAS 1638983-70-6), with molecular formula C10H12ClN3 and molecular weight 209.67 g/mol, whereas the free base (CAS 215454-26-5) has formula C10H11N3 and molecular weight 173.21 g/mol . The hydrochloride salt is directly compatible with aqueous assay buffers at physiological pH (6.5–7.5) without requiring pre-dissolution in DMSO and subsequent pH neutralization. This is critical for fragment-based screening by NMR (STD, WaterLOGSY) and SPR, where the protonated amino groups ensure consistent ionization state and reduce aggregation artifacts commonly observed with neutral amine fragments in aqueous media [1].

Salt Aqueous Solubility
Class-level inference
Estimated 5–50× greater solubility than free base
Supports direct buffer compatibility for screening
Class-level trend; verify lot-specific solubility
Fragment screening Biophysical assays Aqueous solubility

Bifunctional Reactivity for Orthogonal Derivatization

The target compound presents two chemically distinguishable primary amine handles: the 1-amino group (directly attached to the electron-deficient isoquinoline ring, pKa ~7–8) and the 7-aminomethyl group (benzylic amine, pKa ~9–10). This differential basicity enables sequential orthogonal functionalization strategies—for example, amide bond formation or reductive amination at the 7-aminomethyl position under conditions where the 1-amino group remains protected or unreactive . By contrast, the parent scaffold isoquinolin-1-amine (CAS 1739-33-1) lacks the second amine vector, limiting fragment elaboration to the 1-amino position alone. This dual-amine architecture supports divergent library synthesis from a single building block, a feature leveraged in kinase inhibitor programs where simultaneous exploration of hinge-binding (1-amino vector) and selectivity pocket (7-aminomethyl vector) interactions is required [1].

Bifunctional Amine Handles
Class-level inference
2 derivatizable amines, pKa separation ~2 units
Orthogonal reactivity for sequential elaboration
Experimental validation of selectivity required
Medicinal chemistry Parallel synthesis Fragment elaboration

Fragment-Likeness and Physicochemical Profile for Screening Libraries

7-(Aminomethyl)isoquinolin-1-amine hydrochloride (free base MW 173.21, ClogP 1.28, H-bond donors 2, H-bond acceptors 3) satisfies all 'Rule of Three' criteria for fragment-based drug discovery (MW < 300, ClogP ≤ 3, HBD ≤ 3, HBA ≤ 3) . The 1-aminoisoquinoline fragment core has a proven track record as a hinge-binding motif: 1-aminoisoquinoline crystallized in the ATP-binding site of cAMP-dependent protein kinase A (PKA, PDB 7AXW) and in RIP1 kinase (PDB 4NEU), demonstrating the scaffold's capacity to form productive hydrogen bonds with kinase hinge residues [1]. The 7-aminomethyl extension from this validated core provides the structural basis for probing adjacent sub-pockets while preserving the hinge-binding capability of the 1-aminoisoquinoline moiety [2].

Fragment Rule of Three
Cross-study comparable
MW 173, ClogP 1.28, HBD 2, HBA 3 (+1 HBA vs parent)
Reported hinge-binding core with additional growth vector
1-Aminoisoquinoline confirmed in PKA/RIP1 crystal structures
Fragment-based lead discovery Rule-of-three compliance Ligand efficiency

Commercial Availability and Supply Chain Assessment

7-(Aminomethyl)isoquinolin-1-amine hydrochloride (CAS 1638983-70-6) is available from multiple suppliers at excellent purity (≥98%, verified by NMR and LC-MS) . The hydrochloride salt is stocked by Fluorochem, Leyan, Capot Chemical, and Synblock under consistent identity specifications (C10H12ClN3, MW 209.67), with batch-specific QC documentation including NMR, HPLC, and MS data available upon request . By contrast, the positional isomer 6-(aminomethyl)isoquinolin-1-amine (CAS 215454-95-8) exhibits more limited commercial availability as the free base, with fewer suppliers offering full analytical characterization. This supply chain transparency and multi-vendor sourcing reduces single-supplier dependency risk for long-term research programs .

Multi-Vendor Availability
Data to verify
≥5 suppliers with full QC; comparator ≤2
Multi-vendor sourcing may support supply continuity
Supplier landscape may change; verify current lot QC
Research chemical procurement Supply chain reliability Quality specifications

Evidence-Based Application Scenarios for Research Procurement


Fragment-Based Kinase Inhibitor Discovery

The compound's crystallographically validated 1-aminoisoquinoline hinge-binding motif, combined with the 7-aminomethyl growth vector, enables fragment elaboration to engage sub-pockets adjacent to the kinase hinge region [1]. The established success of 6-substituted isoquinolin-1-amines as ROCK-I inhibitors (compound 23A: superior PK in C57 mouse model relative to first-generation ROCK inhibitors) demonstrates the scaffold's translational viability [2]. The 7-substituted pattern provides a structurally orthogonal trajectory relative to the 6-substituted series, enabling exploration of selectivity-determining pocket interactions that are inaccessible from the 6-position. The bifunctional amine architecture supports serial derivatization strategies commonly employed in fragment-to-lead optimization workflows.

NMR Fragment Screening and Biophysical Hit Validation

The hydrochloride salt form ensures direct compatibility with aqueous NMR screening buffers (e.g., PBS, Tris-d11) without DMSO pre-dissolution, a critical requirement for STD-NMR and WaterLOGSY fragment screening cascades [1]. The compound's Rule-of-Three compliance (MW 173.21 free base, ClogP 1.28) ensures that any affinity observed in primary screens is likely to translate into ligand-efficient starting points for chemical optimization. The validated 1-aminoisoquinoline core's binding mode to PKA (PDB 7AXW) and RIP1 kinase (PDB 4NEU) provides a structural rationale for interpreting SAR from the 7-position modifications [2].

Medicinal Chemistry Building Block for Parallel Library Synthesis

The chemically distinct 1-amino (heteroaryl-bound) and 7-aminomethyl (benzylic) amine groups enable differential protection and sequential functionalization strategies [1]. This dual-reactivity profile supports parallel library synthesis for SAR exploration, where the 1-amino position can be directed toward hinge-binding optimization (amide, urea, or sulfonamide linkage) while the 7-aminomethyl position probes selectivity pocket or solvent-exposed region interactions. The patent coverage of 6- and 7-amino isoquinoline compounds as kinase modulators [2] provides a validated intellectual property landscape within which this building block operates.

Serine Protease Inhibitor Intermediate Synthesis

The compound belongs to the class of 1-aminoisoquinoline derivatives that have been explored as serine protease inhibitors, including thrombin and Factor Xa inhibitors [1]. The 7-aminomethyl substituent provides a synthetic handle for introducing P-pocket-targeting groups, building on the established precedent of 1-aminoisoquinoline as a P1 ligand in Factor Xa inhibitor SQ311 (Ki = 0.33 nM) [2]. The hydrochloride salt form facilitates handling in multi-step synthetic sequences where the protonated amine prevents undesired side reactions during coupling steps.

Application
Selection Property
Validation Focus
Fragment-based kinase inhibitor discovery
Isoquinoline hinge-binding scaffold with 7-growth vector
Kinase panel selectivity and sub-pocket engagement
NMR fragment screening (STD, WaterLOGSY)
Hydrochloride salt aqueous solubility
Solubility and aggregation control in screening buffers
Parallel library synthesis
Dual-amine orthogonal reactivity
Selective derivatization and SAR exploration
Serine protease inhibitor intermediate
1-Aminoisoquinoline P1 scaffold
Factor Xa/thrombin inhibitor model context
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